Ethyl vinyl ether
Overview
Description
Ethyl vinyl ether is an organic compound with the chemical formula CH₃CH₂OCH=CH₂. It is the simplest enol ether that is liquid at room temperature. This compound is known for its use as a synthetic building block and a monomer in various chemical reactions .
Scientific Research Applications
Ethyl vinyl ether has a wide range of applications in scientific research:
Mechanism of Action
. . .
Mode of Action
EVE interacts with its targets (alcohols) in the presence of catalytic amounts of acids to form mixed acetals . This reaction is represented as follows:
EtOCH=CH2+ROH→EtOCH(OR)CH3EtOCH=CH_2 + ROH \rightarrow EtOCH(OR)CH_3 EtOCH=CH2+ROH→EtOCH(OR)CH3
This alcohol protection reaction is akin to the behavior of dihydropyran . EVE also participates in inverse demand [4+2] cycloaddition reactions .
Biochemical Pathways
EVE is involved in the synthesis of glutaraldehyde . It is made by the reaction of acetylene and ethanol in the presence of a base . The alkene portion of the molecule is reactive in many ways. It is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride .
Result of Action
The result of EVE’s action is the formation of mixed acetals when it reacts with alcohols . This reaction is used in organic synthesis for alcohol protection . Additionally, EVE can undergo deprotonation with butyl lithium to give the acetyl anion equivalent .
Action Environment
EVE is chemically active and reacts violently with halogens and potent oxidizing agents . Self-polymerization can occur due to the action of light, heat, peroxide, and so on, and the polymerization reaction rapidly increases with the elevation of temperature . Therefore, the action, efficacy, and stability of EVE can be influenced by environmental factors such as light, heat, and the presence of other chemical substances .
Safety and Hazards
Future Directions
The future outlook for the EVE market is positive, with expected growth at a significant CAGR during the forecasted period . The increasing demand for polymers in different sectors, including packaging, automotive, and construction, is driving the market for EVE .
Relevant Papers
- “Recent advances in applications of vinyl ether monomers for precise synthesis of custom-tailored polymers” highlights recent progress in the synthesis and application of VEs as monomers for modern homo- and co-polymerization processes .
- “Synthesis and characterization of novel functional vinyl ethers that bear various groups” presents the synthesis of new functionalized VEs by trans etherification reaction between EVE and different alcohols .
- “Synthesis of Poly (Ethyl vinyl ether) with high molecular weight by rare-earth metal cationic catalysts” discusses the synthesis of high molecular weight poly(EVE) using rare-earth metal cationic catalysts .
Biochemical Analysis
Biochemical Properties
Ethyl vinyl ether can be prepared by reacting acetylene with absolute ethanol in the presence of an alkali catalyst . It is chemically active and reacts violently with halogens and potent oxidizing agents . It is stable to alkalis but easily hydrolyzed to produce ethanol and acetaldehyde in the presence of inorganic acids .
Cellular Effects
It is known that vinyl ether can paralyze the central nervous system, and its anesthetic effect is twice as strong as ether so that it can be used as an anesthetic and analgesic in medical treatment .
Molecular Mechanism
This compound participates in many reactions of interest to organic synthesis . With catalytic amounts of acids, this compound adds to alcohols to give the mixed acetal . This alcohol protection reaction is akin to the behavior of dihydropyran .
Temporal Effects in Laboratory Settings
It is known that this compound is prone to polymerization, leading to the formation of polyvinyl ethers . Polymerization is typically initiated with Lewis acids such as boron trifluoride .
Dosage Effects in Animal Models
The toxicity of vinyl ethers has been heavily investigated because they have been used as inhalation anesthetics . The acute LD50 for the closely related mthis compound is greater than 4 g/kg (rats, oral) .
Metabolic Pathways
It is known that this compound can undergo an addition reaction with hydrogen halide to give an α-halogenated hydrocarbon . Hydrogenation of this compound in the presence of Raney nickel catalyst generates diethyl ether .
Transport and Distribution
It is known that this compound is a colorless and transparent liquid with a boiling point of 35.7 °C . It is miscible with various organic solvents such as acetone, benzene, diethyl ether, heptane, methanol, and carbon tetrachloride .
Subcellular Localization
It is known that this compound is a monomer for polymers, including homopolymers and copolymers . The homopolymer of this compound is a raw material for adhesives and paints .
Preparation Methods
Synthetic Routes and Reaction Conditions: Ethyl vinyl ether is typically synthesized by the reaction of acetylene and ethanol in the presence of a base . The reaction proceeds as follows:
CH3CH2OH+HC≡CH→CH3CH2OCH=CH2
Industrial Production Methods: In industrial settings, the production of this compound involves the same basic reaction but on a larger scale. The process requires careful control of reaction conditions to ensure high yield and purity. Polymerization is a common issue, and it is typically initiated with Lewis acids such as boron trifluoride .
Types of Reactions:
Polymerization: this compound is prone to polymerization, leading to the formation of polyvinyl ethers.
Acetal Formation: With catalytic amounts of acids, this compound adds to alcohols to give mixed acetals.
Cycloaddition Reactions: this compound participates in inverse demand [4+2] cycloaddition reactions.
Deprotonation: Deprotonation with butyl lithium gives the acetyl anion equivalent.
Common Reagents and Conditions:
Lewis Acids: Used for polymerization.
Acids: Used for acetal formation.
Butyl Lithium: Used for deprotonation.
Major Products:
Polyvinyl Ethers: Formed through polymerization.
Mixed Acetals: Formed through acetal formation reactions.
Acetyl Anion Equivalents: Formed through deprotonation.
Comparison with Similar Compounds
Ethyl vinyl ether can be compared with other vinyl ethers such as:
Mthis compound: Similar in structure but with a methyl group instead of an ethyl group.
Butyl Vinyl Ether: Contains a butyl group, making it less volatile and more hydrophobic compared to this compound.
Isobutyl Vinyl Ether: Similar to butyl vinyl ether but with a branched structure, affecting its reactivity and physical properties.
Uniqueness: this compound is unique due to its balance of reactivity and stability, making it a versatile compound in various chemical reactions and industrial applications .
Properties
IUPAC Name |
ethenoxyethane | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H8O/c1-3-5-4-2/h3H,1,4H2,2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FJKIXWOMBXYWOQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC=C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H8O, Array | |
Record name | VINYL ETHYL ETHER | |
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Record name | VINYL ETHYL ETHER | |
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Related CAS |
25104-37-4 | |
Record name | Poly(ethyl vinyl ether) | |
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DSSTOX Substance ID |
DTXSID3029609 | |
Record name | [(Ethenyl)oxy]ethane | |
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Molecular Weight |
72.11 g/mol | |
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Physical Description |
Vinyl ethyl ether appears as a clear colorless low-boiling liquid (35-36 °C) with an ether-like odor. Flash point below -50 °F. May polymerize exothermically if heated or contaminated. If polymerization takes place inside a container, the container may rupture violently. Less dense than water and slightly soluble in water. Hence floats on water. Vapors are heavier than air., Liquid, Clear colorless liquid with an ether-like odor; Boiling point = 36 deg C; [ICSC], COLOURLESS LIQUID WITH CHARACTERISTIC ODOUR. | |
Record name | VINYL ETHYL ETHER | |
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Record name | Ethene, ethoxy- | |
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Boiling Point |
96 °F at 760 mmHg (USCG, 1999), 35.5 °C, 36 °C | |
Record name | VINYL ETHYL ETHER | |
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Record name | Vinyl ethyl ether | |
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Flash Point |
less than -50 °F (USCG, 1999), < -50 °F (< -46 °C) /closed cup/ | |
Record name | VINYL ETHYL ETHER | |
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Record name | Vinyl ethyl ether | |
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Solubility |
In water, 7800 mg/L at 25 °C, In water, 10000 mg/L at 37 °C, Slightly soluble in carbon tetrachloride; soluble in ethanol; miscible in ether, Solubility in water, g/l at 15 °C: 8.3 (slightly soluble) | |
Record name | Vinyl ethyl ether | |
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Density |
0.7589 at 68 °F (USCG, 1999) - Less dense than water; will float, 0.7589 at 20 °C, Relative density (water = 1): 0.8 | |
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Vapor Density |
2.5 (Air = 1), Relative vapor density (air = 1): 2.5 | |
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Vapor Pressure |
511.0 [mmHg], 515 mm Hg at 25 °C, Vapor pressure, kPa at 20 °C: 56 | |
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Color/Form |
Colorless liquid, Ether-like odor | |
CAS No. |
109-92-2, 25104-37-4 | |
Record name | VINYL ETHYL ETHER | |
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Melting Point |
-175 °F (USCG, 1999), -115.8 °C, -115 °C | |
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Record name | Vinyl ethyl ether | |
Source | Hazardous Substances Data Bank (HSDB) | |
URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/8404 | |
Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |
Record name | VINYL ETHYL ETHER | |
Source | ILO-WHO International Chemical Safety Cards (ICSCs) | |
URL | https://www.ilo.org/dyn/icsc/showcard.display?p_version=2&p_card_id=1261 | |
Description | The International Chemical Safety Cards (ICSCs) are data sheets intended to provide essential safety and health information on chemicals in a clear and concise way. The primary aim of the Cards is to promote the safe use of chemicals in the workplace. | |
Explanation | Creative Commons CC BY 4.0 | |
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Retrosynthesis Analysis
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Feasible Synthetic Routes
A: Ethyl vinyl ether has the molecular formula C4H8O and a molecular weight of 72.12 g/mol. Its structure consists of an ethoxy group (CH3CH2O-) linked to a vinyl group (CH2=CH-). []
ANone: Several spectroscopic techniques have been employed to characterize this compound, including:
- Infrared (IR) spectroscopy: Provides information about the functional groups present in the molecule, such as the C=C and C-O stretches. [, ]
- Nuclear magnetic resonance (NMR) spectroscopy: Yields detailed insights into the structure and conformation of the molecule. Both 1H and 13C NMR data are available. [, , ]
- Microwave spectroscopy: Used to determine the conformational preferences of the molecule in the gas phase. []
A: this compound is prone to polymerization in the presence of acids. Therefore, it is typically supplied with stabilizers like triethanolamine to prevent unwanted polymerization. []
A: this compound undergoes thermal elimination reactions at high temperatures. Studies have shown that it eliminates abnormally rapidly with concurrent rearrangements to aldehydes and other products. []
A: Yes, this compound can act as a dienophile in [4+2] cycloaddition reactions, particularly with electron-rich dienes. These reactions are known as hetero-Diels-Alder reactions. [, ]
A: this compound reacts with ozone through a multi-step mechanism involving the formation of primary ozonides, which subsequently decompose into various products, including formaldehyde and formic acid esters. [, ]
A: Yes, theoretical studies have been conducted to investigate the kinetics and mechanisms of reactions involving this compound, such as its reaction with ozone. These studies often utilize quantum chemical methods to calculate reaction pathways, energy barriers, and rate constants. []
A: The reactivity of vinyl ethers in reactions like thermal elimination and cationic polymerization is influenced by the electron-donating ability of the alkyl substituent. For example, isopropyl vinyl ether is more reactive than this compound in thermal elimination reactions. []
A: Introducing electron-withdrawing groups on the vinyl moiety can significantly influence the reactivity of this compound. For example, the presence of a phenyl group increases its reactivity in thermal elimination reactions compared to alkyl-substituted vinyl ethers. []
A: Yes, this compound is readily polymerized through cationic polymerization mechanisms. Various Lewis acids, such as boron trifluoride etherate (BF3OEt2), are effective initiators for this process. [, , , ]
ANone: Poly(this compound) and its copolymers find applications in various fields:
- Biodegradable materials: Poly(this compound-co-maleic anhydride) copolymers are being explored for their potential in developing environmentally friendly materials. [, ]
- Drug delivery: Amphiphilic block copolymers containing poly(this compound) segments have shown promise in drug delivery applications due to their ability to form micelles in aqueous solutions. [, , ]
- Thermoresponsive materials: Block copolymers incorporating poly(this compound) segments exhibit thermoresponsive behavior, making them suitable for applications in sensors and actuators. []
A: this compound is highly flammable and poses a fire hazard. It is also lachrymatory (irritating to the eyes) and can irritate the respiratory system. Therefore, it should be handled with caution in a well-ventilated area. []
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